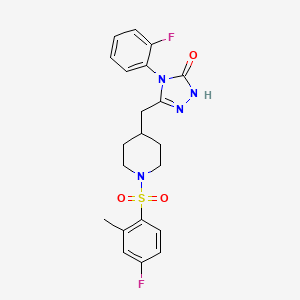

![molecular formula C17H17F3N2O5 B2911337 3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)

3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt

Übersicht

Beschreibung

Diese Verbindung kann genetisch in Proteine eingebaut werden, sodass Forscher jedes Protein mit einer einzigen Aminosäurensubstitution fluoreszenzmarkieren können . Diese einzigartige Eigenschaft macht es zu einem wertvollen Werkzeug für die Bildgebung biologischer Prozesse in vivo.

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

L-ANAP (Trifluoressigsäuresalz) wird durch eine Reihe chemischer Reaktionen aus kommerziell erhältlichen Vorstufen synthetisiertDer letzte Schritt beinhaltet die Bildung des Trifluoressigsäuresalzes, um die Löslichkeit und Stabilität der Verbindung zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-ANAP (Trifluoressigsäuresalz) umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt mit einer Reinheit von ≥ 95% zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-ANAP (Trifluoressigsäuresalz) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Naphthalinring verändern.

Substitution: Die Amino- und Acetylgruppen können an Substitutionsreaktionen teilnehmen, um neue Verbindungen zu bilden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von L-ANAP mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Anwendungszwecke verwendet werden können .

Wissenschaftliche Forschungsanwendungen

L-ANAP (Trifluoressigsäuresalz) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als fluoreszierende Sonde verwendet, um chemische Reaktionen und molekulare Wechselwirkungen zu untersuchen.

Biologie: In Proteine eingebaut, um Proteinfaltung, Dynamik und Wechselwirkungen in lebenden Zellen zu untersuchen.

Medizin: Einsatz bei der Entwicklung von diagnostischen Werkzeugen und bildgebenden Verfahren für verschiedene Krankheiten.

Industrie: Anwendung bei der Entwicklung neuer Materialien und Technologien für fluoreszenzbasierte Anwendungen .

Wirkmechanismus

Der Mechanismus, durch den L-ANAP (Trifluoressigsäuresalz) seine Wirkungen entfaltet, beinhaltet seine Einarbeitung in Proteine durch genetische Codierung. Nach der Einarbeitung ermöglicht die intrinsische Fluoreszenz der Verbindung Forschern, das Verhalten des Proteins in Echtzeit zu visualisieren und zu untersuchen. Die beteiligten molekularen Ziele und Pfade umfassen verschiedene zelluläre Proteine und Signalwege, die mithilfe der Fluoreszenzmikroskopie überwacht werden können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-ANAP (trifluoroacetate salt) is synthesized through a series of chemical reactions starting from commercially available precursorsThe final step involves the formation of the trifluoroacetate salt to enhance the solubility and stability of the compound .

Industrial Production Methods

The industrial production of L-ANAP (trifluoroacetate salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥95% .

Analyse Chemischer Reaktionen

Types of Reactions

L-ANAP (trifluoroacetate salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.

Substitution: The amino and acetyl groups can participate in substitution reactions to form new compounds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of L-ANAP with modified functional groups, which can be used for further research and applications .

Wissenschaftliche Forschungsanwendungen

L-ANAP (trifluoroacetate salt) has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Incorporated into proteins to study protein folding, dynamics, and interactions in living cells.

Medicine: Utilized in the development of diagnostic tools and imaging techniques for various diseases.

Industry: Applied in the development of new materials and technologies for fluorescence-based applications .

Wirkmechanismus

The mechanism by which L-ANAP (trifluoroacetate salt) exerts its effects involves its incorporation into proteins through genetic encoding. Once incorporated, the compound’s intrinsic fluorescence allows researchers to visualize and study the protein’s behavior in real-time. The molecular targets and pathways involved include various cellular proteins and signaling pathways that can be monitored using fluorescence microscopy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-ANAP-Methylesterderivat: Eine weitere Version von L-ANAP, die auf der zellulären Esteraseaktivität beruht, um irreversibel in Zellen einzudringen.

Andere fluoreszierende unnatürliche Aminosäuren: Verbindungen wie L-ANAP OMe und andere Derivate mit ähnlichen Fluoreszenzeigenschaften.

Einzigartigkeit

L-ANAP (Trifluoressigsäuresalz) ist einzigartig aufgrund seiner hohen Löslichkeit, Stabilität und Fähigkeit, genetisch in Proteine eingebaut zu werden. Seine geringere Größe im Vergleich zu traditionellen organischen Fluorophoren macht es zu einer idealen Wahl für verschiedene Forschungsanwendungen .

Eigenschaften

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.C2HF3O2/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;3-2(4,5)1(6)7/h2-7,14,17H,8,16H2,1H3,(H,19,20);(H,6,7)/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCBUPLAWLNJPO-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)

![2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2911270.png)

![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)

![4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2911275.png)